molecular formula C13H10BrN3O3S3 B2706969 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide CAS No. 1795302-35-0

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide

Cat. No.: B2706969
CAS No.: 1795302-35-0
M. Wt: 432.33
InChI Key: DKZVPJOXFWYGFE-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide (CAS# 1795302-35-0) is a sophisticated synthetic compound with a molecular formula of C13H10BrN3O3S3 and a molecular weight of 432.34 g/mol . It is characterized by a unique structure combining a brominated thiophene sulfonamide group linked to a thiophene ring bearing a 3-cyclopropyl-1,2,4-oxadiazole moiety . This molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of novel antibacterial agents. The 1,2,4-oxadiazole ring is a critically important bioisostere in pharmaceutical design, often used to replace ester or amide functional groups to enhance metabolic stability and improve binding affinity to biological targets . Its incorporation, as seen in this compound, is a strategic feature in developing molecules for probing biological mechanisms. Recent scientific literature highlights the significant potential of 5-bromo-N-alkylthiophene-2-sulfonamide derivatives as potent agents against multidrug-resistant bacterial pathogens . Specifically, closely related compounds have demonstrated exceptional in vitro activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae sequence type 147, a critical-priority pathogen, with one study reporting a potent MIC of 0.39 µg/mL and MBC of 0.78 µg/mL for a lead compound . In-silico studies suggest the mechanism of action for this class of sulfonamides may involve binding to key bacterial proteins through hydrogen bond and hydrophobic interactions, inhibiting vital enzymatic processes . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3S3/c14-9-3-4-10(22-9)23(18,19)17-8-5-6-21-11(8)13-15-12(16-20-13)7-1-2-7/h3-7,17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZVPJOXFWYGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the thiophene and sulfonamide groups. Common reagents used in these reactions include bromine, cyclopropylamine, and thiophene derivatives. The reaction conditions often involve the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new heterocyclic rings or functional groups.

Scientific Research Applications

5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include sulfonamide derivatives with variations in heterocyclic substituents and halogenation patterns. Key examples are:

Compound Key Features Potential Implications
Target Compound Thiophene-sulfonamide, bromine, 3-cyclopropyl-1,2,4-oxadiazole-thiophene linker Enhanced metabolic stability (cyclopropyl), balanced electronic properties, halogen bonding
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5) Triazole instead of oxadiazole; chlorophenylmethyl substituent Altered hydrogen-bonding capacity; increased steric bulk may affect target binding
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1H-pyrazole-5-carboxamide () Naphthalene-sulfonamide, pyrazole-carboxamide, bromine Higher molecular weight; potential fluorescence (naphthalene); broader solubility profile

Key Observations :

  • Oxadiazole vs. Triazoles, however, offer hydrogen-bond acceptor/donor capabilities, which may improve solubility .
  • Substituent Effects : The cyclopropyl group in the target compound likely improves metabolic stability compared to bulkier groups (e.g., chlorophenylmethyl in CAS 827593-21-5), reducing susceptibility to oxidative degradation .

Biological Activity

The compound 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a bromine atom , a thiophene ring , and a 1,2,4-oxadiazole moiety , which are critical for its biological activity. The presence of the cyclopropyl group enhances its pharmacological profile by potentially increasing lipophilicity and modulating receptor interactions.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. Specifically, derivatives of 1,2,4-oxadiazoles have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines.

Case Studies

  • In vitro Studies : A study found that oxadiazole derivatives exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values for some derivatives reached sub-micromolar concentrations, indicating potent activity .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds act as potent inducers of apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .
  • Comparative Analysis : In a comparative study, certain oxadiazole derivatives showed higher cytotoxic activity than doxorubicin, a standard chemotherapeutic agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against resistant strains of bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : A derivative of the compound demonstrated an MIC of 0.39 μg/mL against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae, showcasing its potential as an antibacterial agent .
  • In silico Studies : Molecular docking studies indicated strong hydrogen bonding and hydrophobic interactions with bacterial proteins, suggesting a specific mechanism of action against resistant strains .

Comparative Biological Activity

A table summarizing the biological activity of related compounds is provided below:

Compound NameBiological ActivityIC50/MIC ValuesMechanism
This compoundAnticancer & AntibacterialIC50 < 0.65 μM; MIC = 0.39 μg/mLApoptosis induction; protein interaction
DoxorubicinAnticancerIC50 ~ 0.5 μM (varies by cell line)DNA intercalation
Other Oxadiazole DerivativesVariableIC50 values in micromolar rangeApoptosis induction

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of 5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction to resolve bond lengths, angles, and planar arrangements of heterocyclic fragments (e.g., oxadiazole and thiophene rings) .
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and connectivity, particularly the sulfonamide linkage and cyclopropyl group .
  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula and isotopic pattern of bromine .

Q. What synthetic routes are optimal for preparing this compound, and how can side reactions be minimized?

  • Methodology :

  • Multi-step synthesis : Start with brominated thiophene precursors and employ coupling reactions (e.g., Suzuki-Miyaura) to introduce the oxadiazole moiety .
  • Reagent selection : Use phosphorus oxychloride (POCl₃) for cyclization steps to form the 1,2,4-oxadiazole ring, ensuring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from byproducts like unreacted intermediates or isomers .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, particularly its antimicrobial potential?

  • Methodology :

  • In vitro assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Mechanistic studies : Evaluate inhibition of bacterial enzymes (e.g., DNA gyrase) via fluorometric assays or molecular docking to correlate structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox behavior, focusing on the electron-withdrawing sulfonamide and electron-donating thiophene groups .
  • Molecular electrostatic potential (MESP) maps : Identify reactive sites for electrophilic/nucleophilic attacks, particularly at the bromine atom and oxadiazole nitrogen .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Case example : If NMR reveals unexpected peaks (e.g., due to rotational isomers or bromine isotope effects):

  • Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals .
  • Compare experimental data with X-ray crystallography results to validate substituent positioning .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodology :

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to optimize crystal growth for X-ray analysis .
  • Temperature control : Slow evaporation at 4°C to enhance crystal lattice stability .
  • Data refinement : Apply SHELXL software to resolve disorder in flexible groups (e.g., cyclopropyl) .

Q. How do structural modifications (e.g., replacing bromine with other halogens) impact bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., chloro or iodo derivatives) and compare MIC values against parent compound .
  • Lipophilicity analysis : Measure logP values to assess how halogen substitution affects membrane permeability .

Q. What mechanistic insights can be gained from studying the compound’s thermal stability?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify stable fragments (e.g., sulfonamide group degradation above 250°C) .
  • Differential scanning calorimetry (DSC) : Monitor phase transitions and crystallinity changes under controlled heating .

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